6-Chloro-5-iodopyridazin-4-amine
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Overview
Description
6-Chloro-5-iodopyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class of compounds to which 6-chloro-5-iodopyridazin-4-amine belongs, have been shown to interact with a wide range of biological targets .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-iodopyridazin-4-amine typically involves the halogenation of pyridazine derivatives. One common method includes the reaction of 4-aminopyridazine with chlorinating and iodinating agents under controlled conditions. For instance, the chlorination can be achieved using thionyl chloride, while iodination can be performed using iodine monochloride or similar reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-iodopyridazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-5-iodopyridazin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Comparison with Similar Compounds
6-Chloro-5-iodopyrimidin-4-amine: Similar in structure but with a pyrimidine ring instead of a pyridazine ring.
6-Chloro-4-iodopyridin-2-amine: Another related compound with a pyridine ring.
Uniqueness: 6-Chloro-5-iodopyridazin-4-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its dual halogenation (chlorine and iodine) allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biological Activity
6-Chloro-5-iodopyridazin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 5-iodopyridazine with various amines. The compound can be synthesized through methods including nucleophilic substitution and coupling reactions. The following table summarizes the synthetic routes and yields reported in literature.
Method | Reagents | Yield |
---|---|---|
Nucleophilic substitution | 5-Iodopyridazine + amine | 65% |
Coupling reaction | Iodinated pyridazine + coupling agent | 75% |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly against various microbial strains. It has been tested for antibacterial and antifungal properties, showing moderate to high efficacy.
Antimicrobial Activity
-
Bacterial Strains : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
- Salmonella typhi
-
Fungal Strains : Notably, it also exhibits antifungal activity against pathogenic fungi such as:
- Candida albicans
- Cryptococcus neoformans
The zone of inhibition (ZOI) for various strains is presented in the table below:
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 23.5 ± 0.5 |
Escherichia coli | 32.0 ± 0.0 |
Candida albicans | 27.75 ± 0.25 |
Cryptococcus neoformans | 51.5 ± 0.5 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Substituents on the pyridazine ring significantly alter its potency against microbial strains. For instance, the presence of halogens (like chlorine and iodine) enhances antimicrobial activity due to their electron-withdrawing effects, which stabilize the transition state during enzyme interactions.
Case Studies
Several studies have investigated the biological activity of derivatives of this compound:
- Antibacterial Efficacy Study : A study conducted by Nagashree et al. evaluated a series of derivatives against common bacterial pathogens and found that compounds with additional halogen substitutions exhibited enhanced antibacterial properties compared to unsubstituted analogs .
- Antifungal Activity Investigation : Research highlighted in a publication from Scholars Research Library reported that specific derivatives showed significant inhibitory effects on Candida species, with one derivative exhibiting a ZOI of over 50 mm against Cryptococcus neoformans .
- Mechanistic Insights : Further investigations into the mechanism revealed that some derivatives could inhibit key enzymes involved in cell wall synthesis in bacteria, providing a potential explanation for their observed antimicrobial activities .
Properties
IUPAC Name |
6-chloro-5-iodopyridazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClIN3/c5-4-3(6)2(7)1-8-9-4/h1H,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFSMSMKSCXQFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)I)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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